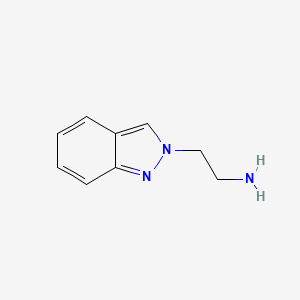

2-(2H-indazol-2-yl)ethan-1-amine

Description

Significance of Indazole Heterocycles as Core Scaffolds in Organic and Medicinal Chemistry Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. nih.govaustinpublishinggroup.com While the 1H-tautomer is generally more thermodynamically stable, the 2H-isomer also plays a crucial role in the development of bioactive compounds. nih.gov The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. pnrjournal.com

Derivatives of indazole have been shown to exhibit a broad spectrum of biological activities, including but not limited to:

Anticancer: As exemplified by drugs like Niraparib, an inhibitor of poly(ADP-ribose) polymerase (PARP). nih.gov

Anti-inflammatory: Certain indazole derivatives have demonstrated potent anti-inflammatory effects. nih.gov

Antimicrobial: Research has revealed the efficacy of indazole-containing compounds against various pathogens, including protozoa, bacteria, and fungi. nih.gov

Antiviral: Notably, some indazole derivatives have been investigated for their anti-HIV activity. nih.gov

Neurological: The scaffold is also present in compounds targeting neurological disorders. nih.gov

The versatility of the indazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Role of Ethan-1-amine Moieties in Bioactive Compounds and Synthetic Building Blocks

The ethan-1-amine moiety (–CH₂CH₂NH₂) is a fundamental functional group frequently incorporated into the design of bioactive molecules. Its primary amine group can act as a hydrogen bond donor and acceptor, and under physiological conditions, it is typically protonated, allowing for ionic interactions with biological macromolecules such as proteins and nucleic acids. This moiety is a common feature in neurotransmitters and neuromodulators, highlighting its importance in molecular recognition within the central nervous system.

In synthetic chemistry, the ethan-1-amine group serves as a versatile building block. The primary amine can be readily functionalized through a variety of reactions, including acylation, alkylation, and Schiff base formation, providing a convenient handle for the construction of more complex molecular architectures.

Contextualization of 2-(2H-indazol-2-yl)ethan-1-amine within Contemporary Chemical Biology

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. In this context, this compound represents a valuable probe for exploring biological processes. The indazole core can serve as a recognition element for specific protein binding pockets, while the ethan-1-amine tail can be used to attach fluorescent tags, affinity labels, or other reporter groups.

The specific substitution pattern of the 2H-indazole isomer in this compound offers a distinct spatial arrangement of the ethylamine (B1201723) side chain relative to the bicyclic core, which can lead to unique binding selectivities compared to its 1H-indazole counterpart. This isomeric specificity is a key area of investigation in the rational design of targeted therapeutic agents and molecular probes.

Overview of Research Trajectories for this compound and Related Structural Analogs

While specific research focused solely on this compound is still emerging, the broader research trajectories for indazole-containing compounds and their structural analogs are well-established. Current and future research directions are likely to include:

Synthesis of Novel Derivatives: The development of efficient and regioselective synthetic methods for 2H-indazole derivatives remains an active area of research. organic-chemistry.org The ethan-1-amine group of the title compound provides a reactive handle for the synthesis of a library of derivatives with diverse functionalities.

Biological Screening: Comprehensive screening of this compound and its analogs against a wide range of biological targets is a logical next step. Given the known activities of indazoles, these screenings could focus on kinases, polymerases, and other enzymes implicated in disease.

Structural Biology: Elucidating the binding modes of this compound and its derivatives with their biological targets through techniques like X-ray crystallography and NMR spectroscopy will be crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective compounds.

Development of Chemical Probes: The use of this compound as a scaffold for the development of chemical probes to investigate cellular pathways and protein function is a promising avenue.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC2=CN(N=C2C=C1)CCN |

| InChI Key | ITPNKJOIQUOQPN-UHFFFAOYSA-N |

(Data sourced from PubChem CID: 22368133) uni.lu

Properties

IUPAC Name |

2-indazol-2-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-5-6-12-7-8-3-1-2-4-9(8)11-12/h1-4,7H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPNKJOIQUOQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90559-04-9 | |

| Record name | 2-(2H-indazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2h Indazol 2 Yl Ethan 1 Amine

Retrosynthetic Disconnection Strategies for the 2-(2H-indazol-2-yl)ethan-1-amine Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered, focusing on the key bonds that form the final structure.

The most logical primary disconnection is at the N2-C1 bond of the ethan-1-amine side chain. This leads to two key synthons: the 2H-indazole anion (or a suitable equivalent) and a 2-aminoethyl electrophile. This approach is synthetically viable as it relies on the well-established N-alkylation of indazoles.

A second, more convergent, approach involves the disconnection of the N1-N2 and C7a-N2 bonds of the indazole ring. This strategy envisions the construction of the indazole ring from a suitably substituted benzene (B151609) derivative already bearing the ethan-1-amine precursor side chain. This can be achieved through cyclization reactions, such as the Cadogan reductive cyclization.

These two primary disconnection strategies are illustrated below:

| Disconnection Strategy | Key Bonds Cleaved | Resulting Precursors/Synthons |

| Strategy 1: N-Alkylation | N2(indazole)-C1(ethane) | 2H-Indazole and a 2-haloethan-1-amine or equivalent electrophile. |

| Strategy 2: Cyclization | N1-N2 and C7a-N2 (indazole ring) | An ortho-substituted benzene derivative with an ethan-1-amine precursor side chain. |

Classical and Modern Approaches to 2H-Indazole Ring Construction

The regioselective synthesis of 2H-indazoles is a significant challenge, as the 1H-tautomer is often thermodynamically more stable. nih.gov Consequently, a variety of methods have been developed to control the regioselectivity of both ring formation and subsequent alkylation.

N-Alkylation Strategies for 2H-Indazoles with Ethan-1-amine Precursors

Direct N-alkylation of the pre-formed 1H-indazole ring system is a common method for introducing substituents at the N1 and N2 positions. Achieving high regioselectivity for the desired N2-isomer often depends on the choice of reagents, catalysts, and reaction conditions. nih.gov

One effective strategy for selective N2-alkylation involves the use of specific alkylating agents under controlled conditions. For instance, the use of alkyl 2,2,2-trichloroacetimidates, promoted by either trifluoromethanesulfonic acid or copper(II) triflate, has been shown to provide excellent selectivity for the N2-alkylation of 1H-indazoles. organic-chemistry.orgorganic-chemistry.org While this specific method has not been reported for an ethan-1-amine precursor, it represents a promising approach.

The regioselectivity of N-alkylation can also be influenced by the solvent and base used. For example, the alkylation of substituted indazoles can lead to different ratios of N1 and N2 products depending on these factors. d-nb.info

A summary of representative N-alkylation conditions is provided in the table below:

| Alkylating Agent | Catalyst/Promoter | Key Features |

| Alkyl 2,2,2-trichloroacetimidates | Trifluoromethanesulfonic acid or Copper(II) triflate | High selectivity for N2-alkylation. organic-chemistry.orgorganic-chemistry.org |

| Primary/Secondary Alkyl Halides | Various bases (e.g., NaH, Cs2CO3) | Regioselectivity is dependent on substrate, base, and solvent. nih.gov |

Cyclization Reactions in the Formation of the 2H-Indazole Nucleus

Constructing the 2H-indazole ring from acyclic precursors offers an alternative and often highly regioselective route. Several classical and modern cyclization reactions are employed for this purpose.

The Cadogan reductive cyclization is a well-established method that involves the deoxygenative cyclization of o-nitrobenzylidene amines. nih.gov This reaction, typically mediated by a phosphine reagent like tri-n-butylphosphine, proceeds under mild conditions and can be performed as a one-pot procedure starting from commercially available o-nitrobenzaldehydes and primary amines. nih.gov This approach is particularly relevant as it allows for the direct incorporation of the ethan-1-amine side chain by using ethylenediamine or a protected equivalent as the amine component.

More modern approaches include copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, which efficiently form the C-N and N-N bonds of the 2H-indazole ring. organic-chemistry.org Another innovative method is the [3+2] dipolar cycloaddition of arynes and sydnones, which provides rapid access to 2H-indazoles under mild conditions.

A recent development involves an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines, which can selectively produce 2-substituted 2H-indazoles. organic-chemistry.org

The following table summarizes key cyclization strategies for 2H-indazole synthesis:

| Reaction Name | Starting Materials | Reagents/Catalysts | Key Features |

| Cadogan Reductive Cyclization | o-Nitrobenzaldehydes and primary amines | Tri-n-butylphosphine | Mild, one-pot procedure. nih.gov |

| Copper-Catalyzed Three-Component Reaction | 2-Bromobenzaldehydes, primary amines, and sodium azide | Copper(I) oxide nanoparticles | Broad substrate scope. organic-chemistry.org |

| [3+2] Dipolar Cycloaddition | Arynes and sydnones | - | Mild conditions, high yields. |

| N-N Bond-Forming Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | Selective formation of 2-substituted 2H-indazoles. organic-chemistry.org |

Synthesis of the Ethan-1-amine Side Chain and Its Attachment to the Indazole Scaffold

The introduction of the ethan-1-amine side chain can be achieved either by attaching a pre-functionalized two-carbon unit to the indazole nitrogen or by modifying a pre-existing side chain.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for the formation of C-N bonds. wikipedia.orgpearson.comlibretexts.org In the context of synthesizing this compound, this strategy can be employed by reacting 2-(2H-indazol-2-yl)acetaldehyde with ammonia or a protected amine equivalent, followed by reduction of the resulting imine.

The key steps in a reductive amination process are:

Formation of an imine intermediate from a carbonyl compound and an amine.

In-situ reduction of the imine to the corresponding amine.

Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. wikipedia.org A related synthesis of Tris[2-(2H-indazol-2-yl)ethyl]amine involved the condensation of 2-nitrobenzaldehyde with tris(2-aminoethyl)amine to form a tris-imine, which was then selectively reduced with sodium borohydride before the cyclization step to form the indazole rings. nih.gov This demonstrates the feasibility of forming the N-C-C-N linkage present in the target molecule.

Coupling Reactions for Alkylation of Nitrogen Heterocycles

As discussed in Section 2.2.1., direct N-alkylation of the indazole ring is a primary method for attaching the side chain. The choice of the two-carbon electrophile is crucial. Precursors such as 2-bromoethan-1-amine (often used with a protecting group on the amine) or 2-azidoethanol followed by reduction are common choices.

The regioselectivity of these coupling reactions is a key consideration. As previously mentioned, reaction conditions can be tuned to favor the N2-alkylation product. For example, a detailed study on the N-alkylation of a substituted indazole showed that the ratio of N1 to N2 products could be controlled by the choice of base and solvent. nih.gov

The following table outlines common precursors for the ethan-1-amine side chain in N-alkylation reactions:

| Precursor | Protecting Group (if any) | Subsequent Steps |

| 2-Bromoethan-1-amine | Boc, Cbz | Deprotection |

| Ethylene oxide | - | Ring opening with indazole anion |

| 2-Azidoethanol | - | Reduction of the azide |

| 2-(2H-Indazol-2-yl)acetonitrile | - | Reduction of the nitrile |

Stereoselective Synthesis of Chiral this compound Analogs

The development of chiral pharmaceuticals is crucial, as different enantiomers of a drug can exhibit distinct biological activities. nih.gov One enantiomer may be therapeutic, while the other could be inactive or even harmful. nih.gov Consequently, asymmetric synthesis, which creates a specific stereoisomer, is at the forefront of drug discovery. nih.govacs.org For indazole-containing compounds, significant efforts have been made to develop enantioselective methods to introduce chirality.

While direct stereoselective synthesis of this compound is not extensively detailed, methodologies developed for creating chiral indazole cores and related structures can be adapted to produce chiral analogs. A key strategy involves the catalytic asymmetric synthesis of the indazole ring itself or the modification of a pre-existing indazole scaffold.

One notable advancement is the use of copper hydride (CuH) catalysis to achieve highly enantioselective synthesis of indazoles with a C3-quaternary chiral center. nih.govpnrjournal.com This method employs electrophilic N-(benzoyloxy)indazoles, which react with allylic nucleophiles in the presence of a copper catalyst and a chiral ligand to yield C3-allyl 1H-indazoles with high levels of enantioselectivity. nih.govelsevierpure.com Density functional theory (DFT) calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where the stereoselectivity is controlled by steric interactions between the ligand and the substrate. nih.govelsevierpure.com

Another approach involves the asymmetric synthesis of diamine derivatives through sequential palladium and rhodium catalysis, a method that could be conceptually applied to create chiral ethylamine (B1201723) side chains attached to a heterocyclic core like indazole. nih.gov This process can start with a palladium-catalyzed asymmetric allylic amination to form an enantioenriched intermediate, followed by a diastereoselective oxidative cyclization catalyzed by rhodium to build complex chiral amine architectures. nih.gov

Furthermore, the enantiospecific synthesis of indazole-3-carboxamide derivatives, which are potent synthetic cannabinoid receptor agonists, highlights the importance of chirality in this class of compounds. researchgate.net In these molecules, the (S)-enantiomers consistently show higher potency at both CB1 and CB2 receptors compared to the (R)-enantiomers. researchgate.net

The table below summarizes key aspects of stereoselective synthetic methods applicable to creating chiral indazole analogs.

| Methodology | Catalyst/Reagent | Key Feature | Enantioselectivity |

| Asymmetric C3-Allylation | Copper Hydride (CuH) with Chiral Ligand | Creates a C3-quaternary chiral center on the indazole ring. nih.govpnrjournal.com | High enantioselectivity reported. nih.gov |

| Sequential Pd and Rh Catalysis | Pd₂(dba)₃ / Chiral Ligand, then Rh₂(esp)₂ | Constructs complex chiral polyamine structures. nih.gov | High enantiomeric excess can be achieved. nih.gov |

| Enantioselective Hydrogenation | Iridium Catalyst | Hydrogenation of boron-containing heteroarenes like 1,2-azaborines to produce chiral aminoboronic esters. chemrxiv.org | High diastereo- and enantioselectivity. chemrxiv.org |

Computational and Theoretical Studies on 2 2h Indazol 2 Yl Ethan 1 Amine Molecular Structure

Prediction of Spectroscopic Parameters from Theoretical Models (Excluding Experimental Data)

Theoretical models, particularly those rooted in density functional theory (DFT), have become indispensable tools in modern chemistry for the a priori prediction of spectroscopic properties. These computational approaches allow for the analysis of a molecule's behavior at the quantum level, providing data that complements and sometimes precedes experimental verification.

Theoretical calculations of NMR chemical shifts are pivotal for the structural confirmation of molecules like 2-(2H-indazol-2-yl)ethan-1-amine. The process typically involves the use of the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT methods such as the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)).

The first step in such a calculation is the geometry optimization of the molecule to find its lowest energy conformation. Following this, the NMR shielding tensors are calculated for each nucleus in the optimized structure. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

For this compound, one would expect distinct signals for the protons and carbons of the indazole ring system and the ethanamine side chain. The aromatic protons on the benzene (B151609) ring portion of the indazole would likely appear in the downfield region of the ¹H NMR spectrum, while the protons of the ethylamine (B1201723) side chain would be located in the upfield region. In the ¹³C NMR spectrum, the carbons of the indazole ring would have higher chemical shifts compared to the aliphatic carbons of the side chain.

| Atom Type | Predicted Chemical Shift Range (ppm) - ¹H NMR | Predicted Chemical Shift Range (ppm) - ¹³C NMR |

| Indazole Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| Indazole CH (C3) | 8.0 - 8.5 | 120 - 130 |

| N-CH₂ | 4.0 - 5.0 | 45 - 55 |

| C-CH₂-N | 3.0 - 4.0 | 35 - 45 |

| NH₂ | 1.0 - 3.0 | - |

Note: The values in this table are illustrative of expected ranges for similar structures and are not based on specific calculations for this compound.

Theoretical vibrational analysis is a powerful method for predicting the infrared spectrum of a molecule, which is determined by the vibrations of its bonds. Using computational methods like DFT with a functional such as B3LYP and a basis set like 6-31G(d,p), the harmonic vibrational frequencies of this compound can be calculated. asianresassoc.org These calculations are performed on the optimized molecular geometry.

The output provides a list of vibrational modes and their corresponding frequencies in wavenumbers (cm⁻¹). It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method.

For this compound, key predicted vibrational modes would include:

N-H stretching of the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic indazole ring (around 3000-3100 cm⁻¹) and the aliphatic ethyl side chain (around 2850-2960 cm⁻¹).

N-H bending of the amine group, expected around 1590-1650 cm⁻¹.

C=C and C=N stretching within the indazole ring system, typically found in the 1400-1600 cm⁻¹ range.

C-N stretching of the side chain, which would appear in the fingerprint region.

A table of predicted vibrational frequencies would be structured as follows, although specific calculated data for this molecule is not currently documented in the literature.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| N-H Bend (Amine) | 1590 - 1650 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| C-N Stretch | 1000 - 1250 |

Note: The values in this table are representative of the expected vibrational modes for the functional groups present in the molecule.

Computational mass spectrometry has emerged as a valuable tool for predicting the fragmentation patterns of molecules under mass spectrometric conditions. While detailed "on-the-fly" fragmentation simulations using methods like Quantum-Chemical Electron Ionization Mass Spectra (QCEIMS) are complex, simpler predictions can be made based on the stability of potential fragment ions.

Furthermore, databases like PubChemLite provide predicted Collision Cross Section (CCS) values. uni.lu The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. These predictions are calculated for different adducts of the parent molecule.

For this compound ([M]), with a monoisotopic mass of 161.09529 Da, the protonated molecule [M+H]⁺ would likely be the precursor ion in electrospray ionization (ESI) mass spectrometry. uni.lu Key fragmentation pathways would likely involve the cleavage of the ethylamine side chain. The most probable fragmentations would be the loss of the amine group or the entire ethylamine side chain.

The PubChemLite database provides the following predicted Collision Cross Section (CCS) values for various adducts of this compound, calculated using the CCSbase method. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 162.10257 | 131.3 |

| [M+Na]⁺ | 184.08451 | 141.4 |

| [M-H]⁻ | 160.08801 | 133.3 |

| [M+NH₄]⁺ | 179.12911 | 152.2 |

| [M+K]⁺ | 200.05845 | 138.0 |

| [M+H-H₂O]⁺ | 144.09255 | 124.1 |

| [M]⁺ | 161.09474 | 132.0 |

| [M]⁻ | 161.09584 | 132.0 |

Data sourced from PubChemLite, CID 22368133. uni.lu

Derivatization Strategies and Structure Activity Relationship Sar Hypothesis Generation for 2 2h Indazol 2 Yl Ethan 1 Amine Analogs

Systematic Functionalization at the Ethan-1-amine Nitrogen Atom

The primary amine group of 2-(2H-indazol-2-yl)ethan-1-amine serves as a key handle for systematic functionalization, allowing for the introduction of a wide array of substituents to probe interactions with biological targets. Standard synthetic methodologies can be employed to modify this nitrogen atom, thereby altering the compound's physicochemical properties such as basicity, lipophilicity, and hydrogen bonding capacity.

Common derivatization strategies at the ethan-1-amine nitrogen include:

Acylation: Reaction with various acyl chlorides or anhydrides yields a series of amides. This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the exploration of various alkyl and aryl substituents.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides. This modification introduces a sulfonyl group, which is a strong hydrogen bond acceptor and can significantly impact the acidity of the N-H bond.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride, leads to the formation of secondary or tertiary amines. This strategy is highly versatile for introducing a diverse range of alkyl and aryl groups.

Alkylation: Direct alkylation with alkyl halides can be employed to generate secondary and tertiary amines, though this method may sometimes lead to overalkylation.

These systematic modifications enable the construction of a focused library of analogs, which is essential for elucidating the impact of the N-substituent on biological activity.

Table 1: Examples of Functionalization Reactions at the Ethan-1-amine Nitrogen

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

| Reductive Amination | Benzaldehyde, NaBH₄ | Secondary Amine |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine |

Exploration of Substituent Effects on the Indazole Ring System

The indazole ring is a critical component of the this compound scaffold, and its electronic and steric properties can be modulated through the introduction of various substituents.

Positional Isomerism and its Impact on Electronic Properties

The position of the nitrogen atom in the pyrazole (B372694) moiety of the indazole ring significantly influences the electronic character of the molecule. The 1H-indazole and 2H-indazole tautomers exhibit different dipole moments and electron density distributions. beilstein-journals.org While 1H-indazoles are generally more thermodynamically stable, the 2H-isomer, as seen in the parent compound of this article, presents a unique electronic profile that can be exploited in drug design. beilstein-journals.org The regioselectivity of N-alkylation is a key consideration in the synthesis of indazole derivatives, with reaction conditions and the nature of the substituents on the indazole ring playing a crucial role in determining the final product distribution between the N-1 and N-2 isomers. nih.govbeilstein-journals.orgresearchgate.net

Electronic and Steric Effects of Substituents

The electronic and steric nature of substituents on the indazole ring can profoundly impact molecular interactions.

Electronic Effects: The introduction of electron-withdrawing groups, such as nitro (NO₂) or cyano (CN), can decrease the electron density of the indazole ring, potentially affecting its ability to participate in π-π stacking interactions. Conversely, electron-donating groups, like methoxy (B1213986) (OCH₃) or amino (NH₂), increase the electron density. These modifications can be systematically explored to optimize interactions with biological targets. For example, research on substituted indazoles has highlighted the importance of substituents at various positions for their inhibitory activities. nih.gov

Steric Effects: The size and shape of substituents on the indazole ring introduce steric bulk, which can either be beneficial or detrimental to binding affinity. Bulky groups can create favorable van der Waals interactions or, conversely, cause steric clashes within a binding pocket. The strategic placement of substituents is therefore critical. For example, studies on 3,6-disubstituted indazole derivatives have demonstrated the importance of these positions in developing potent inhibitors. nih.gov

Table 2: Influence of Substituent Position on Indazole N-Alkylation Regioselectivity nih.govbeilstein-journals.orgresearchgate.net

| Substituent Position | Substituent Type | Predominant Isomer |

| C3 | Electron-withdrawing (e.g., COMe, CONH₂) | N-1 |

| C7 | Electron-withdrawing (e.g., NO₂, CO₂Me) | N-2 |

Bioisosteric Replacement Strategies within the this compound Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.com This involves substituting a functional group with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity.

Within the this compound scaffold, several bioisosteric replacements can be envisioned:

Indazole Ring Analogs: The indazole ring itself can be considered a bioisostere of other bicyclic aromatic systems like indole (B1671886) or benzimidazole. tandfonline.comacs.org Depending on the specific interactions required for biological activity, one might replace the indazole with these or other heterocycles such as benzotriazole (B28993) or imidazo[4,5-c]pyridine. acs.org A study on the discovery of neuroprotective agents successfully employed a 1,2,4-oxadiazole (B8745197) ring as a bioisosteric replacement in an indazole-bearing compound. nih.gov

Ethan-1-amine Side Chain Mimics: The ethylamine (B1201723) side chain can be replaced with other linkers to alter flexibility and polarity. For instance, a simple ether or thioether linkage could be explored. The primary amine could also be replaced with other small polar groups like a hydroxyl or a small amide.

Classical Bioisosteres: Classical bioisosteric replacements for common functional groups can be applied. For example, a hydroxyl group could be replaced by an NH₂ or F, and a carboxylic acid group could be swapped for a tetrazole.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Bioisostere(s) | Rationale |

| Indazole | Indole, Benzimidazole, Benzotriazole | Mimic bicyclic aromatic system, alter H-bonding patterns |

| Ethan-1-amine | Propan-1-amine, Thiophen-2-yl-ethanamine | Modify chain length and flexibility, introduce different heteroatoms |

| Amine (NH₂) | Hydroxyl (OH), Methyl (CH₃) | Alter polarity and hydrogen bonding capability |

Scaffold Diversification and Hybrid Molecule Design Inspired by this compound

Moving beyond simple analog synthesis, scaffold diversification and the design of hybrid molecules represent advanced strategies for lead discovery. This involves significant alterations to the core structure of this compound to explore new chemical space.

Scaffold Hopping: This technique involves replacing the central indazole scaffold with a topologically similar but structurally distinct ring system. rsc.orgnih.gov The goal is to identify new scaffolds that maintain the key pharmacophoric features while offering improved properties. For example, a pyrazolopyridine or a quinoline (B57606) core could be investigated as potential replacements for the indazole system.

Hybrid Molecule Design: This approach involves combining the this compound scaffold, or fragments thereof, with other known pharmacophores. This can lead to molecules with dual or synergistic activities. For instance, the indazole-ethylamine moiety could be linked to a known kinase inhibitor fragment to create a novel hybrid molecule.

These advanced design strategies often rely on computational methods to guide the selection of new scaffolds and to predict their potential for biological activity.

Computational Methods for SAR Prediction and Lead Optimization (without specific activity outcomes)

Computational chemistry plays a vital role in modern drug discovery by enabling the prediction of structure-activity relationships and guiding the optimization of lead compounds. researchgate.net For analogs of this compound, various computational techniques can be applied.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net By docking a series of this compound analogs into a known or homology-modeled binding site, researchers can rationalize existing SAR data and prioritize the synthesis of new compounds with potentially improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for a set of this compound analogs, it becomes possible to predict the activity of untested compounds and to identify the key physicochemical properties that govern activity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By generating a pharmacophore model based on a set of active this compound analogs, this model can be used to screen virtual libraries for new compounds with diverse scaffolds that fit the pharmacophoric requirements.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. This can help to assess the stability of binding poses predicted by molecular docking and to understand the role of conformational changes in ligand recognition.

These computational approaches, when used in concert with experimental synthesis and biological evaluation, can significantly accelerate the drug discovery process by focusing resources on the most promising molecules.

Theoretical Frameworks for Molecular Target Engagement and Mechanistic Inferences

Ligand-Protein Interaction Profiling via Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-(2H-indazol-2-yl)ethan-1-amine) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding potential biological activity. For instance, docking studies on various indazole derivatives have been used to explore their potential as inhibitors for targets like cyclooxygenase (COX) enzymes, kinases, and proteins related to renal cancer. nih.govnih.gov

Binding site analysis involves identifying the specific pocket or groove on a target protein where the ligand is most likely to bind. This analysis identifies "hotspots," which are key amino acid residues that contribute significantly to the binding event.

For a molecule like this compound, a hypothetical analysis would identify key interactions:

Hydrogen Bonding: The primary amine (-NH2) group is a classic hydrogen bond donor, while the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Interactions: The bicyclic indazole ring system could engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein surface would also be mapped.

In studies on other indazole derivatives, these types of interactions with specific amino acid residues in the active sites of enzymes like human COX-2 or various protein kinases were critical for their predicted activity. nih.gov

Molecular docking programs calculate a "binding score" or "binding energy" that estimates the binding affinity between the ligand and the protein. This score is a sum of the energetic contributions from the various interactions described above (hydrogen bonds, hydrophobic interactions, etc.). A lower (more negative) binding energy generally suggests a more stable and favorable interaction.

| Interaction Type | Hypothetical Contribution to Binding Affinity | Example from Related Indazole Research |

| Hydrogen Bonding | The ethylamine (B1201723) sidechain and indazole nitrogens could form strong, stabilizing hydrogen bonds, significantly lowering the binding energy. | In studies of indazole-carboxamide derivatives, hydrogen bonds with protein backbone or sidechain residues were shown to be critical for potent inhibition. nih.gov |

| Hydrophobic Interactions | The flat surface of the indazole ring would likely contribute favorably through interactions with nonpolar residues in the binding pocket. | The indazole motif is often found to fit into hydrophobic pockets in targets like kinases and indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.netnih.gov |

| Electrostatic Interactions | The protonated amine at physiological pH would have a positive charge, allowing for strong electrostatic interactions with negatively charged residues like aspartate or glutamate. | Not explicitly detailed in the search results for specific indazole derivatives, but a fundamental principle in ligand-protein binding. |

Hypothesized Mechanisms of Molecular Action at Enzyme or Receptor Levels

Based on docking results and structural similarities to known active molecules, hypotheses can be formed about how the compound might function at a molecular level.

If this compound were to be investigated as an enzyme inhibitor, its mechanism would be explored. It could act as a:

Competitive Inhibitor: Binding directly to the active site and preventing the natural substrate from binding.

Non-competitive Inhibitor: Binding to an allosteric (secondary) site, changing the enzyme's shape and reducing its efficiency, without blocking the substrate from binding.

Mixed Inhibitor: Capable of binding to both the free enzyme and the enzyme-substrate complex, often at the active site. researchgate.net

Studies on substituted 4,5-dihydro-2H-indazole derivatives, for example, showed them to be selective inhibitors of the COX-2 enzyme, suggesting a competitive binding model within the enzyme's active site. nih.gov

If the target were a cell surface receptor, the compound could act as:

Agonist: A molecule that binds to a receptor and activates it, producing a biological response.

Antagonist: A molecule that binds to a receptor but does not activate it, instead blocking it from being activated by its natural agonist.

The determination of agonist versus antagonist activity often depends on the specific conformational change the ligand induces in the receptor upon binding. Without experimental data, it is impossible to predict whether this compound would act as an agonist or antagonist for any given receptor.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules or searching databases for existing ones with potential activity.

A pharmacophore model developed from a series of active 2H-indazole derivatives targeting the Estrogen Receptor alpha (ERα), for example, identified one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions as key elements for activity. ugm.ac.idugm.ac.idresearchgate.net While these compounds are structurally distinct from this compound, a similar approach could be applied. A hypothetical pharmacophore for a target interacting with this compound might include:

A hydrogen bond donor feature (from the -NH2 group).

A hydrogen bond acceptor feature (from a ring nitrogen).

A hydrophobic/aromatic feature (from the indazole ring).

This model would then guide the design of new derivatives with potentially improved potency or selectivity.

Computational Predictions of Target Selectivity and Polypharmacology

The structural features of this compound, specifically the 2H-indazole core linked to an ethylamine side chain, suggest potential interactions with a range of biological targets. The indazole ring is a recognized "privileged scaffold" in medicinal chemistry, known to interact with various protein families. nih.govuni-luebeck.de Computational methods, such as molecular docking and pharmacophore modeling, could be employed to screen this compound against extensive libraries of protein structures.

Target Selectivity: Virtual screening simulations could predict the binding affinity of this compound to different proteins. These calculations would be based on the compound's three-dimensional conformation and the physicochemical properties of the protein's binding site. The ethylamine group, for instance, could form key hydrogen bonds or electrostatic interactions within a receptor pocket. The predicted binding energies would allow for a rank-ordering of potential targets, highlighting those for which the compound shows the highest selectivity.

Polypharmacology: It is increasingly understood that a single ligand can interact with multiple targets, a concept known as polypharmacology. uni-luebeck.de For this compound, computational predictions might reveal a multi-target profile. The indazole moiety is present in drugs targeting a variety of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes. nih.govgoogle.com Therefore, it is plausible that this compound could exhibit a broad spectrum of activity. A comprehensive in silico screening against a diverse panel of targets would be necessary to map out its potential polypharmacological landscape.

A hypothetical data table summarizing such predictive findings is presented below.

Table 1: Hypothetical Predicted Target Selectivity and Polypharmacology of this compound

| Target Class | Specific Predicted Target | Predicted Binding Affinity (Score) | Potential Biological Effect |

| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | High | Cell Cycle Regulation |

| Kinases | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Moderate | Angiogenesis |

| GPCRs | Dopamine Receptor D2 | Moderate | Neurotransmission |

| GPCRs | Serotonin Receptor 5-HT2A | Low | Neurotransmission |

| Enzymes | Monoamine Oxidase A (MAO-A) | High | Neurotransmitter Metabolism |

Note: The data in this table is purely hypothetical and for illustrative purposes, as no specific computational studies for this compound have been publicly reported.

In Silico Pathway Analysis for Modulatory Effects on Cellular Processes

Following the identification of potential molecular targets, in silico pathway analysis tools can be utilized to infer the broader biological consequences of the compound's activity. By mapping the predicted targets to known signaling pathways, it is possible to hypothesize how this compound might modulate cellular processes.

For instance, if computational predictions suggest high affinity for targets like Cyclin-Dependent Kinases (CDKs), pathway analysis would point towards an impact on cell cycle regulation. nih.gov Inhibition of CDKs could theoretically lead to cell cycle arrest, a mechanism relevant in cancer therapeutics. google.com Similarly, if the compound is predicted to interact with receptors involved in neurotransmission, pathway analysis would highlight its potential to modulate neurological functions.

A systems biology approach, integrating predicted target engagement with protein-protein interaction networks and pathway databases (e.g., KEGG, Reactome), would offer a holistic view of the compound's potential mechanism of action. This could reveal not only the primary pathways affected but also potential off-target effects and cross-talk between different signaling cascades. The indazole nucleus is a component of molecules that have been investigated for their effects on cancer-related pathways, such as the PI3K/Akt signaling pathway. researchgate.net

A summary of potential pathway modulations based on hypothetical target predictions is provided below.

Table 2: Hypothetical In Silico Pathway Analysis for this compound

| Predicted Target(s) | Implicated Cellular Pathway | Potential Cellular Outcome |

| CDK2, VEGFR2 | Cell Cycle, Angiogenesis Signaling | Inhibition of cell proliferation, anti-angiogenic effects |

| MAO-A | Monoamine Neurotransmitter Metabolism | Alteration of neurotransmitter levels |

| Dopamine/Serotonin Receptors | GPCR Signaling in Neurons | Modulation of neuronal activity |

Note: This table is based on hypothetical target predictions and serves as an example of how in silico pathway analysis would be applied. No specific pathway analysis for this compound is currently available in the public domain.

While these computational frameworks provide a valuable starting point, it is crucial to emphasize that these are theoretical predictions. Experimental validation through in vitro and in vivo studies is essential to confirm the computationally-derived hypotheses regarding the molecular targets and mechanistic actions of this compound.

Applications of 2 2h Indazol 2 Yl Ethan 1 Amine As a Research Tool and Synthetic Intermediate

Utilization in Fragment-Based Drug Discovery (FBDD) Research

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds in drug development. nih.gov FBDD utilizes libraries of small, low-complexity molecules, or "fragments," which typically have low binding affinities but do so with high ligand efficiency. nih.gov While direct studies detailing the use of 2-(2H-indazol-2-yl)ethan-1-amine in an FBDD campaign are not prevalent in the literature, its molecular characteristics make it an exemplary candidate for inclusion in fragment libraries.

The value of this compound in FBDD lies in its adherence to the empirical "Rule of Three," a set of guidelines used to define a good fragment. The properties of this compound align well with these principles, positioning the indazole core as a well-defined starting point for elaboration into more potent, drug-like molecules. nih.gov

Table 1: Comparison of this compound Properties with FBDD "Rule of Three"

| Property | "Rule of Three" Guideline | This compound Value | Conformance |

|---|---|---|---|

| Molecular Weight | ≤ 300 Da | 161.21 Da | Yes |

| cLogP | ≤ 3 | ~0.6 (Predicted) uni.lu | Yes |

| Hydrogen Bond Donors | ≤ 3 | 2 (from -NH₂) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 2 (from indazole nitrogens) | Yes |

| Rotatable Bonds | ≤ 3 | 3 | Yes |

The indazole scaffold itself is a key feature in numerous inhibitors targeting enzymes like kinases, making this fragment particularly valuable for screening against such targets. nih.gov The ethylamine (B1201723) tail provides a convenient vector for synthetic elaboration, allowing chemists to "grow" the fragment into a higher-affinity lead compound by exploring the surrounding binding pocket.

Role as a Chemical Probe for Target Validation Studies

A chemical probe is a small molecule designed to interact with a specific protein target, enabling the study and validation of that target's biological function. While this compound has not been explicitly developed as a standalone chemical probe, its structure serves as an ideal starting scaffold for one. The known biological activities of diverse indazole derivatives suggest the core can be tailored to achieve high potency and selectivity for various targets. nih.gov

The development of a chemical probe from this scaffold would involve modifying the ethylamine group. This primary amine is a versatile chemical handle that can be used to:

Attach Reporter Tags: Fluorescent dyes or biotin (B1667282) can be conjugated to the amine to allow for visualization or affinity purification of the target protein.

Incorporate Photo-affinity Labels: Groups like benzophenones or aryl azides could be added, which upon photoactivation, form a covalent bond with the target protein, enabling its definitive identification.

Tune Physicochemical Properties: The amine can be acylated or alkylated to modulate the molecule's solubility, cell permeability, and metabolic stability to suit the specific requirements of a biological assay.

Precursor in the Synthesis of Complex Natural Products or Advanced Scaffolds

The indazole ring system is largely synthetic and rarely found in natural products. nih.gov Therefore, the primary utility of this compound in synthesis is not as a precursor to natural products, but as a foundational building block for creating advanced, biologically active scaffolds.

The synthesis of the 2H-indazole core itself can be achieved through various modern organic chemistry methods, such as copper-catalyzed three-component reactions or the reductive cyclization of ortho-nitro-imines. organic-chemistry.org Once the this compound molecule is formed, the primary amine group serves as a crucial point for diversification. It readily participates in a range of fundamental organic reactions, including:

Amide Bond Formation: Reaction with carboxylic acids or acyl chlorides to generate a diverse library of amide derivatives.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the rapid construction of larger, more complex molecules built upon the privileged indazole core, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Application in the Development of Luminescent or Fluorescent Probes

Fluorescent probes are indispensable tools in biochemistry and cell biology, designed to report on the presence of specific analytes, ions, or biological events through a change in their fluorescence properties. nih.govresearchgate.net The development of such probes often involves linking a recognition moiety (which binds the target) to a fluorophore.

This compound is a suitable candidate for this application in several ways:

Indazole as a Recognition Element: The indazole ring can be the part of the molecule that recognizes and binds to a specific biological target, such as an enzyme's active site.

Amine as a Linker: The ethylamine side chain provides a perfect attachment point for covalently linking the indazole scaffold to a known fluorophore (e.g., coumarin, fluorescein, rhodamine). nih.gov

Potential for "Turn-On" Probes: The design could incorporate a mechanism where the fluorescence of the attached dye is initially quenched. Binding of the indazole moiety to its target could induce a conformational change that relieves this quenching, causing a "turn-on" fluorescent signal. researchgate.net This strategy is highly desirable as it minimizes background signal and increases sensitivity.

Design of Linkers and Ligands for Coordination Chemistry

A significant and demonstrated application of this compound is in the field of coordination chemistry, where it serves as a building block for constructing complex ligands. A notable example is its use in the synthesis of Tris[2-(2H-indazol-2-yl)eth-yl]amine. nih.gov

This larger molecule is formed by reacting three equivalents of an indazole precursor with one equivalent of tris(2-chloroethyl)amine. The resulting product, Tris[2-(2H-indazol-2-yl)eth-yl]amine, is a tripodal (three-armed) ligand with a distinctive claw-like shape. nih.gov

Table 2: Crystallographic and Structural Details of Tris[2-(2H-indazol-2-yl)eth-yl]amine

| Feature | Description | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₂₇N₇ | nih.gov |

| Shape | Claw-like, tripodal ligand | nih.gov |

| Key Torsion Angle | The N(amine)-CH₂-CH₂-N(indazole) chain has a gauche conformation with a torsion angle of -64.2°. | nih.gov |

| Symmetry | The central nitrogen atom is located on a threefold axis of a trigonal cell. | nih.gov |

| Ligand Potential | The lone pair of the central tertiary nitrogen is sterically shielded within the molecular cavity, suggesting it is inactive for metal coordination. However, the nitrogen atoms of the three pendant indazole rings are available for binding to metal centers. | nih.gov |

This research highlights how this compound can be used to create sophisticated, pre-organized ligand architectures for the development of new metal complexes with potential applications in catalysis or materials science. nih.gov

Future Research Directions and Emerging Opportunities for 2 2h Indazol 2 Yl Ethan 1 Amine

Development of Novel and Efficient Asymmetric Synthetic Routes

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. While numerous methods exist for the synthesis of indazole derivatives, the development of efficient, enantioselective routes to chiral amines like derivatives of 2-(2H-indazol-2-yl)ethan-1-amine remains a key area for future research. researchgate.netbenthamdirect.com A significant portion of drugs and drug candidates contain chiral amine functionalities, making their stereocontrolled synthesis a critical challenge. yale.edu

Future strategies will likely focus on several key areas:

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as tert-butanesulfinamide, has been widely adopted for the asymmetric synthesis of a vast array of primary amines and is a promising approach for producing chiral derivatives of the title compound. yale.edu

Catalytic Asymmetric Synthesis: Transition-metal-catalyzed asymmetric reactions, including hydrogenation, transfer hydrogenation, or reductive amination using chiral ligands, could provide highly efficient pathways. Similarly, organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, represents a powerful and increasingly popular strategy. yale.edu

Enzymatic Resolution: Biocatalytic methods, employing enzymes like lipases or transaminases, could be explored for the kinetic resolution of a racemic mixture of this compound or its derivatives, yielding enantiomerically pure products.

The development of such asymmetric syntheses is crucial for systematically evaluating the stereochemistry-dependent biological activity and for advancing derivatives as potential clinical candidates.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding the design of new compounds. For indazole-based structures, a variety of computational methods have already proven their utility. researchgate.netnih.gov Future research on this compound and its derivatives will heavily rely on these in silico techniques.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govrsc.org This method helps in understanding the fundamental chemical characteristics, such as the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govnih.gov Docking studies can be used to screen virtual libraries of derivatives against various targets and to understand the key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, assessing its stability and conformational changes. nih.gov This can validate docking poses and provide a more accurate estimation of binding free energies. nih.gov

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Applying these models early in the design phase can help in prioritizing compounds with favorable pharmacokinetic profiles and low toxicity risks.

| Computational Method | Application in Drug Design | Relevant Findings for Indazole Derivatives |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties, reactivity, and molecular orbital energies (HOMO-LUMO). | Used to determine geometrical optimization and identify compounds with high energy gaps, indicating stability and reactivity. nih.govrsc.org |

| Molecular Docking | Predicts ligand binding modes and affinities within a protein's active site. | Successfully used to identify potential inhibitors for targets like renal cancer-related proteins and HDACs. nih.govnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assesses the stability of ligand-protein complexes over time. | Confirms the stability of indazole derivatives in the active sites of target proteins. nih.gov |

| In Silico ADMET Prediction | Predicts pharmacokinetic and toxicity profiles (e.g., Lipinski's rule of five, solubility, absorption). | Indazole-pyrimidine derivatives showed good predicted solubility, absorption, and low toxicity profiles. nih.gov |

Integration into High-Throughput Screening (HTS) Libraries for Chemical Biology Discovery

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemicals against biological targets to identify "hit" compounds. acs.org The this compound scaffold is an ideal candidate for inclusion in HTS libraries for several reasons. The indazole core is a known pharmacophore found in many bioactive molecules, increasing the probability of finding hits. nih.govnih.gov

Crucially, the primary amine handle provides a straightforward point for chemical diversification. Using robust modern chemistry techniques, such as photocatalytic C-H amidation or parallel amide coupling reactions, a large and diverse library of derivatives can be synthesized. acs.org This process, known as diversity-oriented synthesis, can generate a focused library around the 2H-indazole core, where different functional groups are systematically introduced at the amine position.

Integrating such a library into HTS campaigns could rapidly identify novel modulators for a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes, thereby accelerating the discovery of new chemical probes and drug leads. nih.govacs.org

Exploration of Bioconjugation Strategies with this compound Derivatives

Bioconjugation is the process of chemically linking a molecule to a biomolecule, such as a protein, antibody, or nucleic acid. The primary amine of this compound is a prime functional group for this purpose. It can readily react with a variety of commercially available reagents to form stable covalent bonds.

Future research in this area could explore:

Amide Bond Formation: Reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, to link the indazole moiety to lysine (B10760008) residues on proteins.

Reductive Amination: Reaction with aldehydes or ketones on a biomolecule (or a linker attached to it) to form a Schiff base, which is then reduced to a stable amine linkage.

Formation of Thioureas: Reaction with isothiocyanates to form thiourea (B124793) linkages.

These strategies could enable the use of this compound derivatives in various applications, including the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy, the creation of fluorescent probes for cellular imaging by attaching a fluorophore, or the immobilization of the molecule onto solid supports for use in affinity chromatography or biosensors.

Potential as a Scaffold for Rational Design of Multi-Target Ligands

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs only partially effective. nih.govbohrium.com The development of Multi-Target-Directed Ligands (MTDLs)—single molecules designed to modulate multiple targets simultaneously—is a promising therapeutic strategy. nih.govnih.govacs.org

The indazole nucleus is a well-established scaffold for MTDLs, appearing in numerous multi-kinase inhibitors. nih.govnih.govmdpi.com The structure of this compound is particularly well-suited for MTDL design. The 2H-indazole core can serve as an anchor, binding to a primary target (e.g., the hinge region of a kinase), while the ethylamine (B1201723) linker provides a vector to position a second pharmacophore to interact with a secondary target. nih.gov Design strategies may involve linking or merging known pharmacophores to the amine group. acs.org For example, new families of 5-substituted indazole derivatives have been developed as simultaneous inhibitors of cholinesterases and BACE1 for potential use in Alzheimer's disease. nih.govresearchgate.net

| Multi-Target Indazole Drug/Derivative | Biological Targets | Therapeutic Area | Reference |

|---|---|---|---|

| Pazopanib | VEGFR, PDGFR, c-Kit (Multi-kinase) | Cancer (Renal Cell Carcinoma) | nih.govmdpi.com |

| Niraparib | PARP1, PARP2 | Cancer (Ovarian, Breast, Prostate) | nih.govmdpi.com |

| Linifanib | VEGFR, PDGFR (Multi-kinase) | Cancer | mdpi.com |

| 5-Substituted Indazole Derivatives | AChE, BuChE, BACE1 | Alzheimer's Disease | nih.gov |

By leveraging the structural advantages of this compound, medicinal chemists can rationally design novel MTDLs with potentially enhanced efficacy and a reduced likelihood of drug resistance compared to single-target agents. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2H-indazol-2-yl)ethan-1-amine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from indazole derivatives. A common approach includes:

- Step 1 : Functionalization of the indazole core using alkylation or sulfonation reactions to introduce the ethanamine moiety.

- Step 2 : Purification via column chromatography or recrystallization to isolate intermediates.

- Step 3 : Final amine group protection/deprotection to enhance yield and reduce side products.

- Purity Optimization : Use automated reactors for precise temperature control and continuous flow processes to minimize impurities. High-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18 columns) is recommended for purity assessment .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve aromatic protons (6.5–8.5 ppm) and amine protons (1.5–3.0 ppm).

- Infrared Spectroscopy (IR) : Identify N-H stretching (3200–3400 cm⁻¹) and indazole ring vibrations (1600–1450 cm⁻¹).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm for purity analysis .

Q. How should researchers handle stability and storage of this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation.

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC to identify degradation products.

- Handling : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to ambient oxygen .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies when determining the structure of this compound derivatives?

- Methodological Answer :

- Software Tools : Use SHELX for structure refinement, particularly SHELXL for small-molecule crystallography. Validate hydrogen bonding and torsion angles with WinGX/ORTEP for anisotropic displacement ellipsoid visualization .

- Data Contradictions : Compare experimental data with density functional theory (DFT)-optimized structures. Re-examine twinning or disorder using the PLATON tool suite.

- Cross-Validation : Employ independent datasets (e.g., synchrotron vs. lab-source X-ray) to confirm unit cell parameters .

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer :

- Dose-Response Curves : Use standardized assays (e.g., enzymatic inhibition or receptor binding) across multiple concentrations (IC₅₀/EC₅₀ determination).

- Control Experiments : Include positive controls (e.g., known indazole-based inhibitors) and assess off-target effects via counter-screening.

- Data Normalization : Apply statistical tools (e.g., Z-factor) to account for inter-assay variability. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How to design experiments for assessing the pharmacokinetic (PK) properties of this compound in preclinical models?

- Methodological Answer :

- Lipophilicity : Measure logP values using shake-flask or chromatographic methods (e.g., immobilized artificial membrane columns).

- Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound loss via LC-MS/MS.

- In Vivo PK : Administer intravenously/orally to rodents, collect plasma samples at timed intervals, and calculate AUC, Cₘₐₓ, and half-life. Use compartmental modeling (e.g., non-linear mixed-effects) for parameter estimation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.